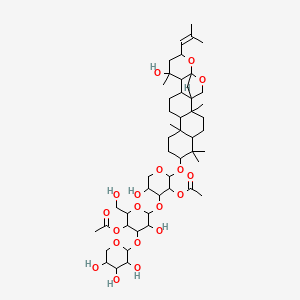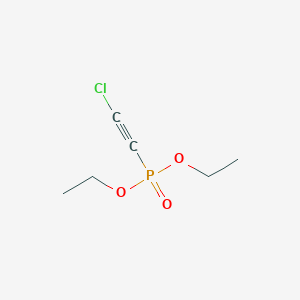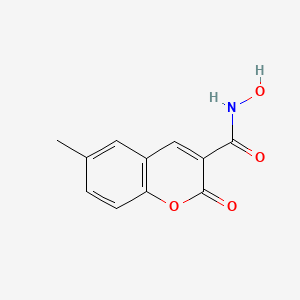
Colubrinoside (colubrina asiatica)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This plant belongs to the Rhamnaceae family and is native to tropical and subtropical regions, including eastern Africa, India, Southeast Asia, Australia, and the Pacific Islands . Colubrinoside has garnered attention due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of Colubrinoside from Colubrina asiatica involves several steps. The leaves of the plant are typically washed and dried before undergoing extraction. One common method is microwave-assisted extraction (MAE), which optimizes the extraction conditions using parameters such as irradiation time, solvent-to-solid ratio, and microwave power . The optimal conditions for MAE have been found to be an irradiation time of approximately 6 minutes, a solvent-to-solid ratio of 28.31 mL/g, and a microwave power of 445 W .
Industrial Production Methods: Industrial production of Colubrinoside may involve scaling up the MAE process or using other extraction techniques such as ultrasonic-assisted extraction (UAE) and solvent extraction (SE). These methods aim to maximize the yield and purity of the compound while maintaining its bioactive properties .
Analyse Des Réactions Chimiques
Types of Reactions: Colubrinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize Colubrinoside.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace certain groups in the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Colubrinoside.
Applications De Recherche Scientifique
Chemistry: Colubrinoside serves as a valuable compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties
Mécanisme D'action
The mechanism of action of Colubrinoside involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antimicrobial properties are linked to the disruption of bacterial cell membranes and inhibition of essential enzymes . Additionally, Colubrinoside’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Colubrinoside is unique among saponins due to its specific structural features and biological activities. Similar compounds include other saponins isolated from Colubrina asiatica, such as jujubogenin derivatives . These compounds share similar chemical structures but differ in their specific functional groups and bioactivities. For instance, jujubogenin-3-O-[2-O-acetyl-3-O-(3-O-beta-D-xylopyranosyl-4-O-acetyl-beta-D-glucopyranosyl)-alpha-L-arabinoside] exhibits distinct pharmacological properties compared to Colubrinoside .
Conclusion
Colubrinoside from Colubrina asiatica is a compound of significant interest due to its diverse chemical reactions, biological activities, and potential applications in various fields. Its unique properties and mechanisms of action make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
87834-10-4 |
|---|---|
Formule moléculaire |
C50H78O19 |
Poids moléculaire |
983.1 g/mol |
Nom IUPAC |
[6-[3-acetyloxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3 |
Clé InChI |
XZQXLJBNWHQGAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)


![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
